molecular formula C13H10BrNO2 B12216738 2-bromo-N-(2-hydroxyphenyl)benzamide

2-bromo-N-(2-hydroxyphenyl)benzamide

Cat. No.: B12216738
M. Wt: 292.13 g/mol
InChI Key: UUMAJPCCAFWFAM-UHFFFAOYSA-N
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Description

2-bromo-N-(2-hydroxyphenyl)benzamide is an organic compound with the molecular formula C13H10BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-hydroxyphenyl)benzamide typically involves the bromination of benzamide followed by the introduction of the hydroxyphenyl group. One common method is the reaction of benzamide with bromine in the presence of a catalyst to form 2-bromobenzamide. This intermediate is then reacted with 2-hydroxyaniline under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-hydroxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The bromine atom can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-bromo-N-(2-hydroxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-bromobenzamide: Lacks the hydroxyphenyl group, making it less versatile in terms of hydrogen bonding and biological activity.

    N-(2-hydroxyphenyl)benzamide: Lacks the bromine atom, which reduces its potential for halogen bonding and certain chemical reactions.

Uniqueness

2-bromo-N-(2-hydroxyphenyl)benzamide is unique due to the presence of both the bromine atom and the hydroxyphenyl group. This combination allows for a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research and application.

Properties

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

IUPAC Name

2-bromo-N-(2-hydroxyphenyl)benzamide

InChI

InChI=1S/C13H10BrNO2/c14-10-6-2-1-5-9(10)13(17)15-11-7-3-4-8-12(11)16/h1-8,16H,(H,15,17)

InChI Key

UUMAJPCCAFWFAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)Br

Origin of Product

United States

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